- Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds, Chemical Science, 2017, 8(3), 2431-2435

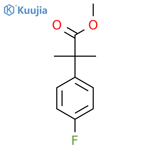

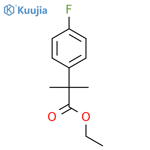

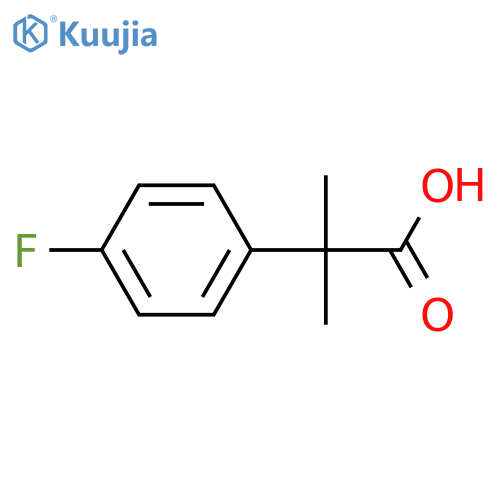

Cas no 93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid)

93748-19-7 structure

Produktname:2-(4-Fluorophenyl)-2-methylpropanoic acid

CAS-Nr.:93748-19-7

MF:C10H11FO2

MW:182.191546678543

CID:1057385

2-(4-Fluorophenyl)-2-methylpropanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-(4-Fluorophenyl)-2-methylpropanoic acid

- 2-(4-Fluorophenyl)-2-methylpropionic acid

- 4-Fluoro-α,α-dimethylbenzeneacetic acid (ACI)

-

- Inchi: 1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)

- InChI-Schlüssel: IOSAIRIBZLAABD-UHFFFAOYSA-N

- Lächelt: O=C(C(C)(C)C1C=CC(F)=CC=1)O

Berechnete Eigenschaften

- Genaue Masse: 182.07400

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 2

Experimentelle Eigenschaften

- Dichte: 1.175±0.06 g/cm3 (20 ºC 760 Torr),

- Siedepunkt: 268.8±15.0 ºC (760 Torr),

- Flammpunkt: 116.3±20.4 ºC,

- Löslichkeit: Sehr leicht löslich (0,55 g/l) (25°C),

- PSA: 37.30000

- LogP: 2.18790

2-(4-Fluorophenyl)-2-methylpropanoic acid Sicherheitsinformationen

- Gefahrenklasse:IRRITANT

2-(4-Fluorophenyl)-2-methylpropanoic acid Zolldaten

- HS-CODE:2916399090

- Zolldaten:

China Zollkodex:

2916399090Übersicht:

29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

Zusammenfassung:

2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

2-(4-Fluorophenyl)-2-methylpropanoic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68812-2.5g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95.0% | 2.5g |

$295.0 | 2025-03-21 | |

| Enamine | EN300-68812-0.1g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95.0% | 0.1g |

$66.0 | 2025-03-21 | |

| Enamine | EN300-68812-10.0g |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95.0% | 10.0g |

$900.0 | 2025-03-21 | |

| Apollo Scientific | PC902103-1g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 98% | 1g |

£173.00 | 2025-02-22 | |

| Alichem | A019116880-10g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 10g |

$872.10 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-5G |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 5g |

¥ 3,755.00 | 2023-04-12 | |

| Aaron | AR006266-1g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 1g |

$183.00 | 2025-01-23 | |

| Aaron | AR006266-250mg |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 250mg |

$94.00 | 2025-01-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165108-10g |

2-(4-Fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 97% | 10g |

¥8392.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-250mg |

2-(4-fluorophenyl)-2-methylpropanoic acid |

93748-19-7 | 95% | 250mg |

¥533.0 | 2024-04-16 |

2-(4-Fluorophenyl)-2-methylpropanoic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol , Water ; rt; 48 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Referenz

- Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)-H Bonds, Journal of Organic Chemistry, 2015, 80(8), 4204-4212

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Triazolopyridine ethers as potent, orally active mGlu2 positive allosteric modulators for treating schizophrenia, Bioorganic & Medicinal Chemistry, 2017, 25(2), 496-513

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux

Referenz

- Preparation of triazolopyridine ether derivatives useful in treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- Amide derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and used in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 overnight, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 overnight, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referenz

- Migrative Carbofluorination of Saturated Amides Enabled by Pd-Based Dyotropic Rearrangement, Journal of the American Chemical Society, 2022, 144(31), 14047-14052

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Referenz

- Method for preparing α-(4-substituted-phenyl)isobutyric acid, China, , ,

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- Substituent effect on the acetolysis of neophyl p-bromobenzenesulfonates, Memoirs of the Faculty of Science, 1984, 14(2), 319-32

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, 100 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Referenz

- Preparation of aminosulfonyl-N-thiadiazolylbenzamide for use as IL-8 receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, reflux; reflux → rt

Referenz

- Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, preparation and uses thereof, World Intellectual Property Organization, , ,

2-(4-Fluorophenyl)-2-methylpropanoic acid Raw materials

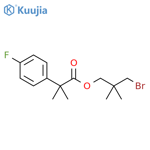

- 3-Bromo-2,2-dimethylpropyl 4-fluoro-α,α-dimethylbenzeneacetate

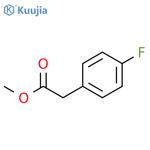

- ethyl 2-(4-fluorophenyl)-2-methylpropanoate

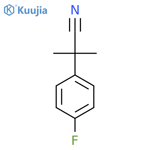

- 2-(4-Fluorophenyl)-2-methylpropanenitrile

- Methyl 2-(4-fluorophenyl)-2-methylpropanoate

- 4-Fluorophenylacetic acid

- Methyl 2-(4-fluorophenyl)acetate

2-(4-Fluorophenyl)-2-methylpropanoic acid Preparation Products

2-(4-Fluorophenyl)-2-methylpropanoic acid Verwandte Literatur

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid) Verwandte Produkte

- 723-69-3(2-(4-Fluorophenyl)-2-phenylacetic Acid)

- 65487-32-3(2-(3-Fluorophenyl)propanoic acid)

- 75908-73-5(2-(4-Fluorophenyl)propanoic acid)

- 361-63-7(Bis(4-fluorophenyl)acetic acid)

- 1021111-17-0(3-[(4-fluorophenyl)methyl]-8-(4-methylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)

- 1923012-58-1(Benzyl 2-(6-fluoropyridin-3-yl)pyrrolidine-1-carboxylate)

- 2172083-31-5(2,2-dimethyl-9-(2-methylpropyl)-5-oxa-8-azaspiro3.5nonane)

- 1361566-71-3(3-Fluoro-2-(2,3,5-trichlorophenyl)pyridine-5-acetonitrile)

- 2172015-94-8(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-2-methoxypropanoic acid)

- 2228483-92-7(1-methyl-5-(3-methyl-4-nitrophenyl)-1H-pyrazol-4-amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93748-19-7)2-(4-Fluorophenyl)-2-methylpropanoic acid

Reinheit:99%/99%

Menge:1g/5g

Preis ($):172.0/421.0